molecular formula C19H13N3OS B2495163 N-(4-(4-cyanophenyl)thiazol-2-yl)cinnamamide CAS No. 324758-56-7

N-(4-(4-cyanophenyl)thiazol-2-yl)cinnamamide

Cat. No. B2495163
M. Wt: 331.39
InChI Key: PMMJTLMQROGMKE-DHZHZOJOSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)cinnamamide derivatives involves molecular hybridization approaches and modifications to improve physicochemical properties. These methods aim to explore the structure-activity relationship of the compound, especially in antitubercular activities. For instance, analogs with specific substitutions like trifluoromethyl have shown promising antitubercular activity against Mycobacterium tuberculosis (Patel & Telvekar, 2014).

Molecular Structure Analysis

The molecular structure of N-(4-(4-cyanophenyl)thiazol-2-yl)cinnamamide derivatives has been characterized through various spectroscopic and crystallographic techniques. These analyses include single-crystal X-ray diffraction, which reveals detailed information about the crystal structure and molecular geometry of the compounds (Lee et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of N-(4-(4-cyanophenyl)thiazol-2-yl)cinnamamide derivatives involves their interaction with different reagents to yield various heterocyclic compounds. These reactions are guided by the functional groups present in the molecule, leading to the synthesis of compounds with potential antimicrobial and antitumor activities. The chemical properties are influenced by the substituents on the thiazole ring and the cinnamamide moiety, contributing to the compound's overall bioactivity (Mahmoud et al., 2017).

Scientific Research Applications

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives, including amides, have been extensively studied for their antitumor properties. These compounds have shown promise due to their ability to interfere with various cancer pathways. The rich medicinal tradition of cinnamic acid derivatives as antitumor agents is underutilized, despite evidence of their efficacy in recent decades. The synthesis and biological evaluation of these derivatives have contributed significantly to anticancer research, demonstrating a range of antitumor activities (De, Baltas, & Bedos-Belval, 2011).

Biological Activities of Thiazole Derivatives

Thiazole compounds are known for their myriad biological activities, including antiviral, anticancer, antibacterial, and antifungal effects. Recent approaches to synthesizing thiazole and related compounds have focused on discovering new drug molecules with advanced modes of action. The therapeutic use of thiazole derivatives has seen renewed interest, with significant research and patents filed exploring their anti-infective and anticancer potential (Sharma et al., 2019).

Thiazolidin-4-Ones: A Pharmacophore of Interest

Thiazolidin-4-ones represent a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. Recent studies highlight their antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. The influence of different substituents on their biological activity has been a subject of study, providing valuable information for the design of new, more effective drug agents (Mech, Kurowska, & Trotsko, 2021).

Repurposing Nitazoxanide: Broad-Spectrum Applications

Nitazoxanide, a nitrothiazole-based compound, showcases broad-spectrum antimicrobial activity, including antiprotozoal, anthelmintic, and antiviral effects against a variety of pathogens. Its wide range of applications and potential repurposing for treating diseases like COVID-19 highlight the versatility of thiazole derivatives in addressing global health challenges (Bharti et al., 2021).

properties

IUPAC Name

(E)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS/c20-12-15-6-9-16(10-7-15)17-13-24-19(21-17)22-18(23)11-8-14-4-2-1-3-5-14/h1-11,13H,(H,21,22,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMJTLMQROGMKE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-cyanophenyl)thiazol-2-yl)cinnamamide

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